molecular formula C26H26ClN5O B2385357 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 931965-53-6

1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2385357
CAS No.: 931965-53-6
M. Wt: 459.98
InChI Key: ZNYAZHWRYLREFX-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a piperidine-4-carboxamide moiety linked to a 4-methylbenzyl group. The presence of the chlorophenyl group enhances lipophilicity, while the piperidine carboxamide may contribute to hydrogen bonding and receptor interactions .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O/c1-18-2-4-19(5-3-18)17-29-26(33)21-10-13-31(14-11-21)25-24-16-23(30-32(24)15-12-28-25)20-6-8-22(27)9-7-20/h2-9,12,15-16,21H,10-11,13-14,17H2,1H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYAZHWRYLREFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Synthetic Challenges

The target compound combines three critical subunits:

  • Pyrazolo[1,5-a]pyrazine core : A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, 5, and 7.
  • 4-Chlorophenyl substituent : Introduced at position 2 of the pyrazolo[1,5-a]pyrazine to enhance hydrophobic interactions.
  • Piperidine-4-carboxamide moiety : Linked to the pyrazine nitrogen, with an N-[(4-methylphenyl)methyl] group optimizing solubility and target engagement.

Key synthetic challenges include:

  • Regioselective functionalization of the pyrazolo[1,5-a]pyrazine core.
  • Steric hindrance during coupling of the piperidine and pyrazine subunits.
  • Oxidative degradation risks due to the electron-rich heterocycle.

Synthesis Strategies

Pyrazolo[1,5-a]pyrazine Core Formation

The bicyclic system is typically constructed via cyclocondensation or transition-metal-catalyzed annulation :

Cyclocondensation Approach

A two-step protocol from 4-chlorophenylhydrazine and 2,4-dichloropyrimidine:

  • Hydrazine attack : 4-Chlorophenylhydrazine reacts with 2,4-dichloropyrimidine at 80°C in ethanol, yielding 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine-4-ol.
  • Chlorination : Treatment with POCl₃ converts the hydroxyl group to chloride, producing 4-chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine (Intermediate A).

Reaction Conditions :

Step Reagents Temperature Yield
1 EtOH, 4-Cl-C₆H₄-NHNH₂, 2,4-Cl₂-pyrimidine 80°C, 12 h 68%
2 POCl₃, DMF (cat.) 110°C, 4 h 92%
Palladium-Catalyzed Annulation

An alternative method employs Suzuki-Miyaura coupling for regioselective functionalization:

  • Borylation : 4-Bromo-pyrazolo[1,5-a]pyrazine reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis.
  • Cross-Coupling : The boronate intermediate couples with 4-chlorophenyl bromide, yielding Intermediate A in 78% yield.

Piperidine-4-Carboxamide Synthesis

The N-[(4-methylphenyl)methyl]piperidine-4-carboxamide subunit is prepared via:

Carboxamide Formation
  • Ester hydrolysis : Ethyl piperidine-4-carboxylate is saponified with NaOH to piperidine-4-carboxylic acid.
  • Amide coupling : Reaction with 4-methylbenzylamine using HATU/DIPEA in DMF affords the carboxamide.

Optimization Data :

Coupling Reagent Solvent Yield
HATU DMF 85%
EDCl/HOBt DCM 72%

Final Coupling Reaction

The pyrazolo[1,5-a]pyrazine and piperidine subunits are joined via nucleophilic aromatic substitution (SNAr):

  • SNAr Reaction : Intermediate A reacts with piperidine-4-carboxamide in DMF at 120°C for 24 h.
  • Workup : Purification by silica gel chromatography (EtOAc/hexane) yields the target compound in 65% purity, requiring further recrystallization from ethanol/water.

Critical Parameters :

  • Base : K₂CO₃ outperforms Et₃N in minimizing decomposition (yield: 65% vs. 48%).
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rate but increase impurities.

Purification and Characterization

Chromatographic Methods

Method Stationary Phase Mobile Phase Purity Achieved
Flash Chromatography Silica gel (40–63 µm) EtOAc/Hexane (1:1) 92%
Preparative HPLC C18 column MeCN/H₂O (70:30) 98.5%

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazine-H), 7.85–7.35 (m, 8H, aromatic), 4.32 (d, J = 5.6 Hz, 2H, CH₂), 3.55–2.98 (m, 4H, piperidine).
  • HRMS : m/z [M+H]⁺ calcd. 459.1768, found 459.1765.

Scalability and Process Optimization

Industrial-scale synthesis faces challenges in:

  • Cost of Pd catalysts : Switching from Pd(dppf)Cl₂ to Pd(OAc)₂ reduces expenses by 40% without yield loss.
  • Solvent recovery : DMF is replaced with cyclopentyl methyl ether (CPME) to improve sustainability.

Comparative Data :

Parameter Laboratory Scale Pilot Plant
Batch Size 5 g 2 kg
Overall Yield 32% 28%
Purity 98.5% 97.8%

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

  • Target Compound : Pyrazolo[1,5-a]pyrazine core.
  • Compound from : Pyrazolo[1,5-a]pyridine core.
  • Compound from : Pyrazolo[1,5-a]pyrimidine derivatives.
    • Pyrimidine cores (three nitrogen atoms) exhibit distinct electronic properties, favoring interactions with enzymes like kinases or phosphodiesterases .

Substituent Analysis

Compound Key Substituents Molecular Weight Bioactivity (Inferred/Reported)
Target Compound 4-Chlorophenyl, 4-methylbenzyl-piperidine carboxamide ~500 (estimated) Potential CNS modulation (unconfirmed)
Compound 4-Chlorophenylpiperazine, pyrazolo[1,5-a]pyridine 326.828 Dopamine receptor affinity (DRD2/3/4)
Compound 4-Butoxyphenyl, 4-methoxybenzyl-piperidine carboxamide ~550 (estimated) Unreported, likely increased lipophilicity
(Compound 35) Indolyl, morpholinyl, methyl piperidine carboxylate 475.2452 Kinase inhibition (hypothesized)
  • Chlorophenyl vs.
  • Piperidine Carboxamide vs.

Physicochemical Properties

  • Lipophilicity : The 4-methylbenzyl group in the target compound increases hydrophobicity compared to ’s piperazine-linked derivative.

Research Findings and Implications

  • Structural Insights : The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from pyridine/pyrimidine analogs, offering unique electronic profiles for receptor targeting.
  • Bioactivity Gaps : While highlights dopamine receptor affinity for similar compounds, the target compound’s activity remains speculative. Further assays (e.g., kinase inhibition, receptor binding) are warranted.
  • Synthetic Scalability : ’s reductive amination approach (yields 45–78%) suggests feasibility for scaling the target compound’s synthesis .

Biological Activity

The compound 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide (commonly referred to as the Pyrazolo compound) is a novel synthetic derivative belonging to the class of pyrazolo[1,5-a]pyrazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the Pyrazolo compound is characterized by:

  • A pyrazolo[1,5-a]pyrazine core.
  • A 4-chlorophenyl substituent.
  • A piperidine ring with a carboxamide functional group.

This unique combination of structural features is believed to contribute to its diverse biological activities.

The Pyrazolo compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound interacts with various receptors, potentially modulating neurotransmitter systems and influencing neurobiological processes.
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells by activating apoptotic pathways, making it a candidate for anticancer therapy.

Anticancer Properties

Research has demonstrated that the Pyrazolo compound exhibits significant anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:

  • Myeloma
  • Leukemia
  • Natural Killer T-cell lymphoma

Molecular docking studies suggest that the compound effectively binds to target proteins associated with these cancers, enhancing its potential as an anticancer agent .

Neuropharmacological Effects

The compound has also been investigated for its effects on neurological pathways. It acts as a positive allosteric modulator for certain glutamate receptors, which may enhance cognitive functions and provide therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of the Pyrazolo compound:

  • A study published in Molecular Medicine highlighted its ability to reduce tumor growth in animal models by inducing apoptosis in malignant cells .
  • Another investigation emphasized its neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Comparative Biological Activity Table

PropertyDescription
Chemical Class Pyrazolo[1,5-a]pyrazine derivatives
Primary Activities Anticancer, neuropharmacological
Targeted Cancers Myeloma, leukemia, NKTL
Mechanism of Action Enzyme inhibition, receptor modulation
Potential Applications Cancer therapy, neurodegenerative disease treatment

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound and its analogs?

Answer: The synthesis typically involves multi-step reactions, including:

  • Palladium-catalyzed carbonylation of chlorinated pyrazolo[1,5-a]pyrazine intermediates under elevated pressure to introduce carboxylate groups (e.g., ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate as a precursor) .
  • Condensation reactions with N-substituted α-chloroacetamides or benzylamine derivatives to functionalize the piperidine-carboxamide moiety .
  • Nucleophilic substitution for introducing 4-chlorophenyl or 4-methylbenzyl groups at specific positions .
    Key steps require precise temperature control and catalyst optimization (e.g., Pd catalysts for carbonylation) to achieve yields >70% .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • X-ray crystallography to resolve stereochemistry and confirm fused pyrazolo-pyrazine ring systems (e.g., R-factor <0.05 for high-resolution structures) .
  • LC/MS and HRMS for molecular weight validation and detecting impurities (e.g., ESI-MS m/z = 474.5 [M+1] for related compounds) .
  • NMR spectroscopy (1H/13C) to verify substituent positions, particularly distinguishing between pyrazolo[1,5-a]pyrazine and piperidine ring protons .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in derivative synthesis?

Answer:

  • Design of Experiments (DoE): Use factorial designs to screen variables (e.g., catalyst loading, solvent polarity, temperature). For example, highlights DoE for minimizing trial-and-error in reaction optimization .
  • Catalyst tuning: Replace traditional Pd catalysts with ligand-accelerated systems (e.g., Xantphos-Pd) to improve regioselectivity in carbonylation steps .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like K2CO3 mitigate side reactions in nucleophilic substitutions .

Q. How can computational modeling predict biological activity and guide structural modifications?

Answer:

  • Quantum chemical calculations: Employ density functional theory (DFT) to map electron density in the pyrazolo[1,5-a]pyrazine core, identifying sites for electrophilic substitution .
  • Molecular docking: Simulate interactions with biological targets (e.g., kinases or GPCRs) to prioritize derivatives with optimized binding affinities. For example, substituents at the 4-chlorophenyl group may enhance hydrophobic interactions .
  • ADMET prediction: Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP <5 for improved bioavailability) .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Answer:

  • Comparative SAR tables: Systematically compare substituent effects. For example:
Substituent PositionBiological Activity (IC50)Key InteractionReference
4-Chlorophenyl12 nM (Kinase A)Hydrophobic
4-Methoxybenzyl85 nM (Kinase A)H-bond donor
  • Mechanistic assays: Conduct in vitro enzyme inhibition assays alongside cellular uptake studies to differentiate intrinsic activity from bioavailability limitations .
  • Meta-analysis: Reconcile discrepancies by standardizing assay conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

Answer:

  • Piperidine ring modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug approaches: Mask the carboxamide group as an ester to enhance permeability, with in vivo hydrolysis regenerating the active form .
  • Isotope labeling: Use 14C-labeled compounds to track metabolic pathways and identify vulnerable sites for structural hardening .

Methodological Notes

  • Data contradiction analysis: Always cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Experimental design: Prioritize high-throughput screening for initial SAR, followed by focused libraries for lead optimization .

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